N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN4O3S/c18-15-4-6-16(7-5-15)19-17(23)14-20-10-12-22(13-11-20)26(24,25)21-8-2-1-3-9-21/h4-7H,1-3,8-14H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVJHGMHEFDERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of aniline to form 4-bromoaniline.
Synthesis of Piperidylsulfonyl Intermediate: The next step involves the sulfonylation of piperidine to form piperidylsulfonyl chloride.
Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the piperidylsulfonyl intermediate in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl-Sulfonyl Acetamides
a) N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide ()
- Structure : Similar backbone but replaces the piperidylsulfonyl group with a 2,6-dimethylphenyl-piperazine.
- Activity: Not explicitly stated, but structural similarity suggests possible dopamine receptor interactions, as seen in other piperazine derivatives .
b) N′-Benzylidene-2-(4-((4-bromophenyl)sulfonyl)-1-piperazinyl)acetohydrazide ()
- Structure : Shares the 4-bromophenyl-sulfonyl-piperazinyl core but includes a hydrazide linker.
- Properties : The hydrazide group may confer chelating properties or metabolic instability compared to the parent acetamide.
- Activity : Hydrazide derivatives are often explored for antimicrobial or antitumor applications, though specific data are lacking .
c) N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structure : Fluorophenyl substituent instead of bromophenyl; tosyl (methylphenylsulfonyl) group replaces piperidylsulfonyl.
- Properties : Fluorine’s electronegativity may enhance binding to polar targets, while the tosyl group improves metabolic stability.
- Activity : Likely targets formyl peptide receptors (FPRs), similar to other sulfonamide-piperazine hybrids .
Heterocyclic Acetamides with Bromophenyl Groups
a) N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide ()
- Structure: Pyridazinone ring replaces the piperazinyl-sulfonyl group.
- Activity: Acts as a potent and specific FPR2 agonist, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone core is critical for FPR2 selectivity .
b) N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (, Compound 26)
- Structure: Triazinoindole-thio group instead of piperazinyl-sulfonyl.
- Activity: Triazinoindole derivatives often exhibit kinase inhibitory or antiproliferative effects, though specific data are unavailable .
c) 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (, M7)
Thiazole- and Triazole-Modified Acetamides
a) N-(4-Bromophenyl)-2-[4-(4-chlorophenyl)-2-oxothiazol-3-yl]acetamide (, Compound 9g)
- Structure : 4-Chlorophenyl-thiazolone replaces the piperazinyl-sulfonyl group.
- Activity : Thiazolone derivatives are explored as anti-inflammatory or anticancer agents .
b) 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (, Compound 9c)
Functional and Pharmacological Comparisons
Receptor Targeting
- FPR Agonists: Pyridazinone analogs () show FPR2 specificity, whereas piperazinyl-sulfonyl derivatives (e.g., ) may have broader FPR1/FPR2 activity due to sulfonyl flexibility.
- Dopamine Receptors : Piperazine derivatives (e.g., ) are linked to dopamine D4 receptor agonism, but sulfonyl groups might redirect binding to other targets.
Antimicrobial Activity
Physicochemical Properties
Biological Activity
N-(4-bromophenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
It features a bromophenyl group attached to an acetanilide structure, which is further substituted with a piperidylsulfonyl piperazine moiety. This unique structure is thought to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing bromophenyl groups exhibit significant antimicrobial properties. A study on related compounds demonstrated increased antibacterial activity compared to their non-brominated counterparts, suggesting that the bromine substitution enhances interaction with bacterial membranes or targets within microbial cells .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF-7 (Breast) | 20 | Cell cycle arrest (G2/M phase) |
| A549 (Lung) | 25 | Inhibition of DNA synthesis |
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Studies have shown that related piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study evaluated the antibacterial effects of this compound against standard bacterial strains such as E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antibacterial activity. -
Case Study on Cancer Cell Lines :
In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated that it reduced cell viability significantly in a dose-dependent manner, with notable effects observed in breast and lung cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for bacterial growth or cancer cell metabolism.
- Interaction with Cellular Targets : The bromophenyl moiety likely facilitates interactions with cellular membranes or specific intracellular targets.
- Induction of Apoptosis : The compound's ability to trigger apoptotic pathways is significant for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
